D-Kyotorphin

Description

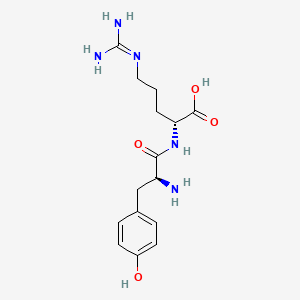

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N5O4/c16-11(8-9-3-5-10(21)6-4-9)13(22)20-12(14(23)24)2-1-7-19-15(17)18/h3-6,11-12,21H,1-2,7-8,16H2,(H,20,22)(H,23,24)(H4,17,18,19)/t11-,12+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXNRXNCCROJZFB-NWDGAFQWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)N[C@H](CCCN=C(N)N)C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N5O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00221137 | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70904-57-3 | |

| Record name | D-Kyotorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070904573 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Kyotorphin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00221137 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

D-Kyotorphin: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the neuroactive dipeptide D-Kyotorphin, a synthetic analog of the endogenous neuropeptide Kyotorphin (B1673678). We will delve into its discovery, chemical synthesis, and the intricate signaling pathways it modulates to exert its analgesic effects. This document is intended to be a comprehensive resource, presenting quantitative data in a structured format, detailing experimental methodologies, and visualizing complex biological processes.

Discovery and Significance

Kyotorphin (L-tyrosyl-L-arginine) was first isolated from bovine brain extracts in 1979 by Takagi and his colleagues.[1][2] It was identified as a novel substance with morphine-like analgesic properties.[1] Unlike opioids, Kyotorphin does not directly bind to opioid receptors.[2][3] Instead, its primary mechanism of action is the release of Met-enkephalin, an endogenous opioid peptide, and the inhibition of enzymes responsible for enkephalin degradation.[2][4]

This compound (L-tyrosyl-D-arginine) is a synthetic analog designed for enhanced stability against enzymatic degradation.[5][6] This increased stability makes it a more potent and longer-lasting analgesic agent compared to its endogenous counterpart, rendering it a molecule of significant interest in the development of novel pain therapeutics.[6]

Synthesis of this compound

While classical solid-phase peptide synthesis is a standard method for producing dipeptides like this compound, a notable enzymatic synthesis has been developed for Kyotorphin, which can be adapted for this compound by utilizing D-arginine as a substrate. This method offers the advantage of synthesis in an aqueous solution without the need for complex protecting and deprotecting steps.[7]

Enzymatic Synthesis Workflow

The enzymatic synthesis of Kyotorphin, and by extension this compound, can be achieved using immobilized tyrosyl-tRNA synthetase from Bacillus stearothermophilus.[7] The general workflow is depicted below.

Experimental Protocol: Enzymatic Synthesis

Objective: To synthesize this compound from L-tyrosine and D-arginine using immobilized tyrosyl-tRNA synthetase.

Materials:

-

L-Tyrosine

-

D-Arginine

-

Adenosine triphosphate (ATP)

-

Magnesium chloride (MgCl₂)

-

Immobilized tyrosyl-tRNA synthetase from Bacillus stearothermophilus on Sepharose 4B[8]

-

Reaction buffer (e.g., Tris-HCl buffer, pH 7.5)

-

HPLC system with a reverse-phase column

Methodology:

-

Reaction Setup: Prepare a reaction mixture containing L-tyrosine, a high concentration of D-arginine, ATP, and MgCl₂ in the reaction buffer.[8]

-

Enzymatic Reaction: Add the immobilized tyrosyl-tRNA synthetase to the reaction mixture. Incubate at an optimal temperature (e.g., 45°C) for an extended period (e.g., 48 hours) to allow for the enzymatic ligation of the two amino acids.[8]

-

Purification: After the incubation period, separate the immobilized enzyme from the reaction mixture by centrifugation.

-

HPLC Separation: Purify the this compound from the supernatant using high-performance liquid chromatography (HPLC).[8]

-

Verification: Confirm the identity and purity of the synthesized this compound using mass spectrometry and NMR spectroscopy.

Biological Activity and Quantitative Data

This compound exhibits potent biological activity, primarily through the release of Met-enkephalin.[5][9][10] Its enhanced stability leads to a more pronounced and sustained analgesic effect compared to the endogenous L-Kyotorphin.

Receptor Binding and Synaptic Uptake

Kyotorphin binds to a specific G-protein coupled receptor.[3][11] Studies using radiolabeled Kyotorphin have identified both high and low-affinity binding sites in brain membranes.[8]

| Parameter | Value | Tissue/Preparation |

| High-Affinity Binding | ||

| Kd | 0.34 nM | Brain membranes[8] |

| Bmax | 36 fmol/mg protein | Brain membranes[8] |

| Low-Affinity Binding | ||

| Kd | 9.07 nM | Brain membranes[8] |

| Bmax | 1.93 pmol/mg protein | Brain membranes[8] |

| Synaptosomal Uptake | ||

| Km | 1.31 x 10⁻⁴ M | Rat brain synaptosomes[8][11] |

| Vmax | 5.9 pmol/mg protein/min | Rat brain synaptosomes[8][11] |

Table 1: Receptor Binding and Synaptic Uptake Parameters for Kyotorphin.

Enkephalin Release and Enzyme Inhibition

Both Kyotorphin and this compound stimulate the release of Met-enkephalin from brain tissue.[9][10] this compound is equipotent to Kyotorphin in this regard.[10] Kyotorphin also exhibits inhibitory activity against certain enkephalin-degrading enzymes.

| Parameter | Value | Enzyme/System |

| Met-Enkephalin Release | ||

| This compound (0.5 mM) | 2-3 fold increase | Rat striatum[10] |

| Kyotorphin (10 µM) | 2.2 fold increase | Spinal cord preparations[8] |

| Enzyme Inhibition | ||

| IC₅₀ (Kyotorphin) | 18 µM | Dipeptidyl aminopeptidase (B13392206) (DPP)[4] |

| Ki (Kyotorphin) | 6 µM | Dipeptidyl aminopeptidase (DPP)[4] |

Table 2: Met-Enkephalin Release and Enzyme Inhibition Data.

Signaling Pathway of this compound

The analgesic effect of this compound is initiated by its binding to a specific G-protein coupled receptor (GPCR), which is distinct from the classical opioid receptors.[3][11] This binding event triggers a downstream signaling cascade that culminates in the release of Met-enkephalin.

This compound Signaling Cascade

The signaling pathway involves the activation of a Gi protein, which in turn stimulates Phospholipase C (PLC).[3][8][11] PLC activation leads to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptor on the endoplasmic reticulum, causing the release of intracellular calcium (Ca²⁺).[12] This rise in intracellular Ca²⁺ is a critical step leading to the exocytosis of Met-enkephalin-containing vesicles.

Experimental Protocol: In Vitro Met-Enkephalin Release Assay

Objective: To measure the amount of Met-enkephalin released from brain tissue slices upon stimulation with this compound.

Materials:

-

Freshly dissected rat striatal slices

-

Krebs-Ringer bicarbonate buffer (or similar physiological saline solution), gassed with 95% O₂ / 5% CO₂

-

This compound solutions of varying concentrations

-

High potassium (e.g., 50 mM KCl) solution to induce depolarization (positive control)

-

Calcium-free buffer to test for Ca²⁺ dependency

-

Radioimmunoassay (RIA) or ELISA kit for Met-enkephalin quantification

Methodology:

-

Tissue Preparation: Prepare thin slices (e.g., 300 µm) of rat striatum.

-

Pre-incubation: Pre-incubate the slices in oxygenated Krebs-Ringer buffer to allow them to equilibrate.

-

Stimulation: Transfer the slices to tubes containing either basal buffer, buffer with different concentrations of this compound, or high potassium buffer. Incubate for a defined period (e.g., 10 minutes).[10]

-

Sample Collection: At the end of the incubation, collect the supernatant (which contains the released Met-enkephalin) and boil it to inactivate peptidases.

-

Quantification: Measure the concentration of Met-enkephalin in the supernatant using a specific RIA or ELISA.

-

Data Analysis: Express the amount of released Met-enkephalin as a percentage of the total tissue content or as an absolute amount per mg of tissue. Compare the release stimulated by this compound to the basal release and the positive control.

Conclusion

This compound represents a promising lead compound in the quest for novel analgesics. Its unique mechanism of action, which harnesses the body's endogenous pain-relief system, and its enhanced stability make it a subject of considerable interest for further preclinical and clinical investigation. This guide has provided a comprehensive overview of the foundational knowledge surrounding this compound, from its discovery and synthesis to its detailed signaling pathway, to aid researchers and drug developers in their ongoing efforts in the field of pain management.

References

- 1. scispace.com [scispace.com]

- 2. Kyotorphin - Wikipedia [en.wikipedia.org]

- 3. Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of the analgesic neuropeptides kyotorphin and neo-kyotorphin on enkephalin-degrading enzymes from monkey brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. A novel method for the synthesis of kyotorphin, Tyr-Arg, and 3H-Tyr-Arg, catalyzed by tyrosyl-tRNA synthetase from Bacillus stearothermophilus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Frontiers | Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics [frontiersin.org]

- 9. scilit.com [scilit.com]

- 10. Kyotorphin and this compound stimulate Met-enkephalin release from rat striatum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 12. frontiersin.org [frontiersin.org]

D-Kyotorphin: A Technical Guide to its Mechanism of Action in the Central Nervous System

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Kyotorphin (D-KTP), the D-isomer of the endogenous dipeptide kyotorphin (B1673678) (L-tyrosyl-L-arginine), is a potent analgesic agent with a multifaceted mechanism of action in the central nervous system (CNS). Unlike traditional opioids, D-KTP exerts its effects through both indirect and direct pathways, making it a compelling target for novel analgesic drug development. This technical guide provides an in-depth exploration of this compound's mechanism of action, detailing its interaction with specific G-protein coupled receptors, downstream signaling cascades, and its role in modulating endogenous opioid systems. The guide includes a comprehensive summary of quantitative data, detailed experimental protocols for key assays, and visual representations of signaling pathways and experimental workflows to facilitate a thorough understanding for researchers and drug development professionals.

Introduction

Discovered in the quest for endogenous opioid-like substances, kyotorphin and its more stable D-isomer have emerged as significant modulators of nociception within the CNS. This compound's resistance to enzymatic degradation prolongs its analgesic effects compared to its endogenous counterpart.[1] Its primary mechanism involves the release of Met-enkephalin, an endogenous opioid peptide, which then acts on opioid receptors to produce analgesia.[2][3] However, research has also elucidated a direct, non-opioid mechanism involving a specific, yet to be fully characterized, G-protein coupled receptor (GPCR).[2][4] This dual action presents a unique opportunity for developing analgesics with potentially fewer side effects than conventional opioids.

Quantitative Data Summary

The following tables summarize key quantitative data related to this compound's pharmacodynamics and the enzymes involved in its synthesis and degradation.

Table 1: Receptor Binding Affinity and Analgesic Potency of this compound

| Parameter | Value | Brain Region | Species | Reference |

| High-Affinity Binding (Kd) | 0.34 nM | Whole Brain Membranes | Rat | [2] |

| High-Affinity Binding (Bmax) | 36 fmol/mg protein | Whole Brain Membranes | Rat | [2] |

| Low-Affinity Binding (Kd) | 9.07 nM | Whole Brain Membranes | Rat | [2] |

| Low-Affinity Binding (Bmax) | 1.93 pmol/mg protein | Whole Brain Membranes | Rat | [2] |

| ED50 (Analgesia) | 6.2 µ g/rat | Periaqueductal Gray (PAG) | Rat | [1] |

| ED50 (Analgesia) | 8.8 µ g/rat | Nucleus Reticularis Paragigantocellularis (NRPG) | Rat | [1] |

| ED50 (Analgesia) | 10.6 µ g/rat | Lumbosacral Subarachnoid Space (LSS) | Rat | [1] |

Table 2: Kinetic Parameters of Enzymes Involved in Kyotorphin Metabolism

| Enzyme | Substrate(s) | Km | Vmax | Species | Reference |

| Kyotorphin Synthetase | L-Tyrosine | 25.6 µM | 34.0 pmol/mg protein/h | Rat | [5] |

| L-Arginine | 926 µM | 34.0 pmol/mg protein/h | Rat | [5] | |

| ATP | 294 µM | 34.0 pmol/mg protein/h | Rat | [5] | |

| MgCl2 | 442 µM | 34.0 pmol/mg protein/h | Rat | [5] | |

| Kyotorphin-Degrading Aminopeptidase | Kyotorphin | 16.6 µM | 29.4 nmol/mg protein/min | Rat | [6][7] |

| Kyotorphin | 29.2 µM | 20.0 nmol/mg protein/min | Monkey | [6] |

Core Signaling Pathway

This compound initiates its direct signaling cascade by binding to a specific G-protein coupled receptor (KTPr). This interaction activates an inhibitory G-protein (Gi), which in turn stimulates Phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The elevated cytosolic Ca2+ concentration is a key event leading to the release of Met-enkephalin.

Caption: this compound signaling pathway leading to Met-enkephalin release.

Experimental Protocols

Radioligand Binding Assay for this compound Receptor

This protocol details the methodology for determining the binding affinity (Kd) and receptor density (Bmax) of this compound in brain tissue.

Materials:

-

Rat brain tissue

-

Homogenization buffer (50 mM Tris-HCl, pH 7.4)

-

[3H]-D-Kyotorphin (radioligand)

-

Unlabeled this compound

-

Scintillation cocktail

-

Glass fiber filters (e.g., Whatman GF/B)

-

Centrifuge, scintillation counter, filtration apparatus

Procedure:

-

Membrane Preparation: Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the pellet by resuspension in fresh buffer and repeat the centrifugation. Resuspend the final pellet in assay buffer.

-

Binding Assay:

-

Total Binding: Incubate brain membranes with varying concentrations of [3H]-D-Kyotorphin.

-

Non-specific Binding: In a parallel set of tubes, incubate the membranes and [3H]-D-Kyotorphin in the presence of a high concentration of unlabeled this compound (e.g., 1 µM).

-

Incubate all tubes at 25°C for 60 minutes.

-

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Analyze the data using Scatchard analysis to determine Kd and Bmax values.

Caption: Workflow for this compound radioligand binding assay.

Measurement of Met-enkephalin Release from Brain Slices

This protocol outlines the procedure to measure this compound-induced Met-enkephalin release from brain slices.

Materials:

-

Rat striatal or spinal cord slices (300-400 µm thick)

-

Artificial cerebrospinal fluid (aCSF)

-

This compound

-

High potassium (K+) aCSF (for depolarization)

-

Radioimmunoassay (RIA) kit for Met-enkephalin

-

Perfusion system

Procedure:

-

Slice Preparation: Prepare brain slices using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

-

Perfusion: Place the slices in a perfusion chamber and continuously superfuse with oxygenated aCSF at a constant flow rate (e.g., 1 ml/min).

-

Sample Collection: Collect fractions of the perfusate at regular intervals (e.g., every 5 minutes) to establish a baseline of Met-enkephalin release.

-

Stimulation: Switch the perfusion medium to aCSF containing this compound at the desired concentration. Continue collecting fractions. As a positive control, stimulate release with high K+ aCSF.

-

Quantification: Measure the Met-enkephalin concentration in each collected fraction using a specific RIA.

-

Data Analysis: Express the amount of Met-enkephalin released as a percentage of the baseline release.

In Vivo Analgesia Assessment: Tail-Pinch Test

This protocol describes a common method for assessing the analgesic effect of this compound in rodents.

Materials:

-

Rats or mice

-

This compound solution for administration (e.g., intracerebroventricular injection)

-

Artery clip or specialized tail-pinch apparatus

-

Timer

Procedure:

-

Acclimatization: Acclimatize the animals to the testing environment to reduce stress-induced analgesia.

-

Baseline Measurement: Gently restrain the animal and apply the clip to the base of the tail. Record the latency to a defined nociceptive response (e.g., biting or attempting to remove the clip). A cut-off time (e.g., 15 seconds) should be used to prevent tissue damage.

-

Drug Administration: Administer this compound via the desired route.

-

Post-treatment Measurement: At various time points after drug administration, repeat the tail-pinch test and record the response latency.

-

Data Analysis: Calculate the percentage of maximal possible effect (%MPE) for each animal at each time point.

Dual Mechanism of Action: Opioid-Mediated and Non-Opioid Effects

This compound's analgesic properties are attributed to two distinct, yet potentially interconnected, mechanisms:

-

Indirect Opioid Mechanism: The primary and most well-documented mechanism is the release of Met-enkephalin.[2][3] This released endogenous opioid then binds to µ- and δ-opioid receptors, leading to naloxone-reversible analgesia.[1] This is particularly evident in brain regions rich in enkephalinergic neurons, such as the periaqueductal gray and the spinal dorsal horn.[1]

-

Direct Non-Opioid Mechanism: Evidence also points to a direct, naloxone-insensitive analgesic effect of this compound, particularly in the nucleus reticularis paragigantocellularis (NRPG).[1] This suggests the involvement of the specific this compound receptor and its downstream signaling cascade, independent of opioid receptor activation.

Involvement of the Nitric Oxide Pathway

The L-arginine component of kyotorphin links its metabolism to the nitric oxide (NO) pathway. L-arginine is a substrate for nitric oxide synthase (NOS).[8] While this compound itself is not a direct substrate for NOS, its degradation can release L-arginine, which can then be converted to NO. The role of NO in this compound-mediated analgesia is complex and appears to be context-dependent, with some studies suggesting a pro-nociceptive role for the NO-cGMP pathway in the CNS.[4]

Conclusion

This compound represents a promising avenue for the development of novel analgesics. Its unique dual mechanism of action, involving both the modulation of the endogenous opioid system and direct activation of a distinct signaling pathway, offers the potential for potent pain relief with a reduced side-effect profile compared to traditional opioids. The detailed understanding of its molecular interactions, signaling cascades, and physiological effects, as outlined in this guide, provides a solid foundation for further research and the rational design of this compound-based therapeutics. Future investigations should focus on the definitive identification and characterization of the kyotorphin receptor and the further elucidation of the interplay between its direct and indirect analgesic mechanisms.

References

- 1. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The synthesis and release of [3H-tyrosine1]methionine5-enkephalin from guinea pig brain slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tail pinch induced consummatory behaviors are associated with analgesia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mechanism of kyotorphin-induced release of Met-enkephalin from guinea pig striatum and spinal cord [pubmed.ncbi.nlm.nih.gov]

- 6. forum.painresearcher.net [forum.painresearcher.net]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Kyotorphin and this compound stimulate Met-enkephalin release from rat striatum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of D-Kyotorphin in Pain Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Kyotorphin, a synthetic, enzymatically stable analog of the endogenous dipeptide Kyotorphin (B1673678) (Tyr-Arg), has emerged as a significant modulator of nociceptive pathways. This technical guide provides an in-depth analysis of this compound's mechanism of action, focusing on its role in inducing analgesia through the release of endogenous opioids. We will explore its interaction with specific G-protein coupled receptors, subsequent intracellular signaling cascades, and the quantitative aspects of its analgesic effects. Detailed experimental protocols for key assays and visualizations of the signaling pathways are provided to facilitate further research and drug development in this area.

Introduction

Kyotorphin (KTP) is a neuroactive dipeptide first isolated from the bovine brain.[1] It plays a role in the central nervous system's endogenous pain control mechanisms.[1][2] this compound (Tyr-D-Arg) is a synthetic stereoisomer of L-Kyotorphin that exhibits enhanced stability against enzymatic degradation, making it a valuable tool for pharmacological studies.[3] Unlike classical opioid analgesics, this compound does not directly bind to opioid receptors.[1][4] Instead, its primary mechanism of action is the stimulation of Met-enkephalin release from neurons in specific brain and spinal cord regions.[5][6][7] This indirect opioid-mediated analgesia presents a promising avenue for the development of novel pain therapeutics with potentially different side-effect profiles compared to traditional opioids.

Mechanism of Action and Signaling Pathway

The analgesic effect of this compound is initiated by its binding to a specific, yet to be fully characterized, G-protein coupled receptor (GPCR), often referred to as the Kyotorphin receptor (KTPr).[5][8] This interaction triggers a cascade of intracellular events culminating in the release of Met-enkephalin.

The proposed signaling pathway is as follows:

-

Receptor Binding: this compound binds to its specific GPCR on the presynaptic membrane of enkephalinergic neurons.[5]

-

G-Protein Activation: This binding activates a pertussis toxin-sensitive inhibitory G-protein (Gi).[5]

-

Phospholipase C Activation: The activated Gi-protein stimulates Phospholipase C (PLC).[5][8]

-

IP3 Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptor (InsP3R) on the endoplasmic reticulum, leading to the release of stored intracellular calcium (Ca2+).[5] This receptor-operated mechanism may also involve conformational coupling of the InsP3R with Transient Receptor Potential C1 (TRPC1) channels in the plasma membrane, further increasing intracellular Ca2+ levels.[5]

-

Met-enkephalin Release: The elevation in intracellular Ca2+ concentration triggers the exocytosis of vesicles containing Met-enkephalin from the neuron.[6][7]

-

Opioid Receptor Activation: The released Met-enkephalin then binds to and activates μ- and δ-opioid receptors on adjacent neurons, leading to the modulation of pain signals and ultimately producing analgesia.[2][4]

This entire process is naloxone-reversible, not because naloxone (B1662785) blocks the KTPr, but because it antagonizes the opioid receptors activated by the released Met-enkephalin.[3][4]

Signaling Pathway Diagram

Quantitative Data

The analgesic potency and efficacy of this compound have been quantified in various studies. The following tables summarize key quantitative findings.

Table 1: In Vitro Met-enkephalin Release

| Preparation | This compound Concentration | Fold Increase in Release | Calcium Dependence | Reference |

| Rat Striatum Slices | 0.5 mM (maximal) | 2-3 fold | Yes | [6] |

| Guinea Pig Striatum Slices | Concentration-dependent | - | Yes | [7] |

| Guinea Pig Spinal Cord | 10 µM | 2.2 fold | Yes | [9] |

Table 2: In Vivo Analgesic Effect (Tail-Pinch Test in Rats)

| Site of Administration | ED50 of this compound (µ g/rat ) | Naloxone Reversibility | Reference |

| Periaqueductal Gray (PAG) | 6.2 | Yes | [3] |

| Nucleus Reticularis Paragigantocellularis (NRPG) | 8.8 | No | [3] |

| Lumbosacral Subarachnoid Space (LSS) | 10.6 | Yes | [3] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are protocols for key experiments used to characterize the effects of this compound.

In Vitro Met-enkephalin Release from Brain Slices

This protocol is based on methodologies described for studying Kyotorphin-induced enkephalin release.[6][7]

Objective: To quantify the amount of Met-enkephalin released from brain tissue slices upon stimulation with this compound.

Materials:

-

Adult male Wistar rats or guinea pigs.

-

Krebs-Ringer bicarbonate buffer (118 mM NaCl, 4.7 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 11.1 mM glucose, 2.5 mM CaCl2), gassed with 95% O2 / 5% CO2.

-

This compound solutions of varying concentrations.

-

High potassium (50 mM K+) Krebs-Ringer solution for depolarization.

-

Tetrodotoxin (B1210768) (TTX) solution.

-

Radioimmunoassay (RIA) kit for Met-enkephalin.

Procedure:

-

Tissue Preparation: Euthanize the animal and rapidly dissect the brain. Place the striatum or spinal cord in ice-cold Krebs-Ringer buffer. Prepare 300-400 µm thick slices using a McIlwain tissue chopper or a vibratome.

-

Pre-incubation: Transfer the slices to a superfusion chamber and allow them to equilibrate for 30-60 minutes with a continuous flow of oxygenated Krebs-Ringer buffer at 37°C.

-

Basal Release Collection: Collect fractions of the superfusate at regular intervals (e.g., 5-10 minutes) to establish the basal rate of Met-enkephalin release.

-

Stimulation: Introduce this compound at the desired concentration into the superfusion medium and continue collecting fractions.

-

Control Experiments:

-

Calcium Dependence: In a parallel experiment, use a Ca2+-free Krebs-Ringer buffer with EGTA to chelate residual calcium before and during this compound stimulation.

-

Neuronal Activity Dependence: To determine if the release is dependent on neuronal firing, add tetrodotoxin (TTX), a voltage-gated sodium channel blocker, to the superfusion medium prior to this compound application.[7]

-

-

Quantification: Measure the concentration of Met-enkephalin in the collected fractions using a specific radioimmunoassay (RIA).

-

Data Analysis: Express the results as a percentage of the total tissue content of Met-enkephalin or as a fold increase over the basal release rate.

Experimental Workflow Diagram

In Vivo Analgesia Assessment (Tail-Pinch Test)

This protocol is a standard method for assessing centrally mediated analgesia in rodents.[3]

Objective: To determine the analgesic efficacy of this compound when administered directly into specific brain regions.

Materials:

-

Adult male Sprague-Dawley rats with stereotaxically implanted cannulae targeting the periaqueductal gray (PAG), nucleus reticularis paragigantocellularis (NRPG), or lumbosacral subarachnoid space (LSS).

-

This compound dissolved in sterile saline.

-

Naloxone hydrochloride solution.

-

Artery clip calibrated to apply a pressure of approximately 500g.

-

Microinjection pump and syringes.

Procedure:

-

Acclimatization: Acclimatize the rats to the testing environment and handling to minimize stress-induced analgesia.

-

Baseline Measurement: Gently apply the artery clip to the base of the rat's tail and measure the latency to a response (e.g., biting the clip, vocalization). This is the baseline nociceptive threshold. A cut-off time (e.g., 10-15 seconds) should be established to prevent tissue damage.

-

Microinjection: Administer a specific dose of this compound or vehicle (saline) through the implanted cannula into the target brain region.

-

Post-injection Testing: At set time points after the injection (e.g., 5, 15, 30, 60 minutes), repeat the tail-pinch test to measure the analgesic effect.

-

Naloxone Antagonism: In a separate group of animals, administer naloxone (e.g., 1 mg/kg, s.c.) prior to the this compound microinjection to determine if the analgesic effect is opioid-mediated.

-

Data Analysis: Calculate the analgesic effect as a percentage of the maximum possible effect (%MPE) or determine the ED50 (the dose required to produce a 50% analgesic effect) from the dose-response curve.

Conclusion and Future Directions

This compound represents a fascinating tool for probing the endogenous pain modulation systems. Its mechanism of action, centered on the release of Met-enkephalin, distinguishes it from direct-acting opioid agonists. The data clearly indicate that this compound produces potent, naloxone-reversible analgesia when administered to key pain-processing regions like the PAG and spinal cord. The lack of naloxone reversibility in the NRPG suggests the intriguing possibility of a dual, enkephalin-independent mechanism of action in this region, warranting further investigation.[3]

Future research should focus on the definitive identification and cloning of the Kyotorphin receptor, which will be instrumental in developing selective agonists and antagonists. Furthermore, the development of brain-penetrant this compound analogs or novel delivery systems could translate the analgesic properties of this dipeptide into clinically viable therapeutic strategies for pain management. The unique, indirect opioid-activating mechanism of this compound may offer a pathway to effective analgesia with a reduced risk of the adverse effects associated with chronic direct opioid receptor agonism.

References

- 1. Kyotorphin - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. Sites of analgesic actions of kyotorphin and this compound in the central nervous system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Frontiers | Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives [frontiersin.org]

- 5. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Kyotorphin and this compound stimulate Met-enkephalin release from rat striatum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanism of kyotorphin-induced release of Met-enkephalin from guinea pig striatum and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics [frontiersin.org]

D-Kyotorphin: A Technical Guide to its Function as a Met-enkephalin Releasing Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

D-Kyotorphin (D-KTP), the D-amino acid containing analog of the endogenous neuropeptide kyotorphin (B1673678) (L-tyrosyl-L-arginine), is a potent Met-enkephalin releasing peptide with significant analgesic properties. Unlike traditional opioids, this compound does not directly bind to opioid receptors but rather triggers the release of endogenous opioid peptides, primarily Met-enkephalin.[1][2][3] This indirect mechanism of action presents a promising avenue for the development of novel analgesics with potentially fewer side effects than conventional opioid therapies. This technical guide provides an in-depth overview of the core mechanisms of this compound, focusing on its signaling pathways, quantitative data from key experiments, and detailed experimental protocols relevant to its study.

Mechanism of Action: A Receptor-Mediated Signaling Cascade

This compound exerts its effects by binding to a specific, yet to be fully identified, G-protein coupled receptor (GPCR) on neuronal membranes.[1][4][5][6] This binding initiates a downstream signaling cascade that culminates in the release of Met-enkephalin from nerve terminals.[7][8] The key steps in this pathway are:

-

Receptor Binding and G-Protein Activation: this compound binds to its putative receptor, leading to the activation of an inhibitory G-protein (Gαi).[1][4]

-

Phospholipase C (PLC) Activation: The activated Gαi subunit, in turn, stimulates Phospholipase C (PLC).[1][4]

-

Second Messenger Generation: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (InsP3) and diacylglycerol (DAG).

-

Calcium Mobilization: InsP3 binds to its receptor (InsP3R) on the endoplasmic reticulum, triggering the release of intracellular calcium stores.[4][9] This initial calcium release is followed by an influx of extracellular calcium through plasma membrane channels, potentially involving the transient receptor potential cation channel subfamily C member 1 (TRPC1).[4][5]

-

Met-enkephalin Release: The resulting increase in intracellular calcium concentration is a critical step for the exocytosis of vesicles containing Met-enkephalin, leading to its release into the synaptic cleft.[7][10]

The analgesic effects of this compound are naloxone-reversible, indicating that the released Met-enkephalin subsequently acts on opioid receptors to produce analgesia.[1][3]

Quantitative Data

The following tables summarize key quantitative data related to the interaction of kyotorphin and its analogs with their receptors and their effects on Met-enkephalin release.

Table 1: Receptor Binding Affinity of 3H-Kyotorphin in Rat Brain Membranes

| Parameter | High-Affinity Site | Low-Affinity Site |

| Kd (nM) | 0.34 | 9.07 |

| Bmax (fmol/mg protein) | 36 | 1,930 |

Data obtained from Scatchard plot analysis of 3H-kyotorphin binding to rat brain membranes.[9]

Table 2: this compound (Tyr-D-Arg) Induced Met-enkephalin Release

| Compound | Concentration | Met-enkephalin Release |

| L-Tyr-D-Arg | 10 µM | Increased to the same level as L-kyotorphin |

This demonstrates the potency of the D-analog in stimulating Met-enkephalin release.[11]

Table 3: Kinetic Parameters of Kyotorphin Uptake and Degradation

| Process | Km | Vmax |

| Kyotorphin Uptake into Synaptosomes | 131 µM | 5.9 pmol/mg protein/min |

| Kyotorphin Degradation by Brain Homogenates | 16.6 µM | 29.4 nmol/mg protein/min |

These parameters provide insight into the cellular mechanisms that regulate kyotorphin concentration and signaling.[4]

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the function of this compound.

Measurement of Met-enkephalin Release from Brain Slices

This protocol is designed to quantify the amount of Met-enkephalin released from brain tissue in response to this compound stimulation.

Protocol:

-

Tissue Preparation: Guinea pig or rat striatum is dissected and sliced into 300 µm sections using a McIlwain tissue chopper.

-

Superfusion: The slices are placed in a superfusion chamber and continuously perfused with Krebs-Ringer bicarbonate buffer (pH 7.4), saturated with 95% O2 / 5% CO2, at a flow rate of 0.5 ml/min.

-

Basal Release: After an initial equilibration period of 60 minutes, fractions of the superfusate are collected every 5 minutes to determine the basal release of Met-enkephalin.

-

Stimulation: this compound (at various concentrations) is added to the superfusion medium for a defined period (e.g., 10 minutes).

-

Sample Collection: Superfusate fractions are collected throughout the stimulation and post-stimulation periods.

-

Radioimmunoassay (RIA): The concentration of Met-enkephalin in the collected fractions is quantified using a specific radioimmunoassay.

-

Data Analysis: The amount of Met-enkephalin released is calculated as the total amount in the superfusate during and after stimulation, corrected for the basal release.

Receptor Binding Assay

This protocol is used to determine the binding affinity (Kd) and receptor density (Bmax) of this compound or its radiolabeled analogs to brain membranes.

Protocol:

-

Membrane Preparation: Crude synaptosomal membranes (P2 fraction) are prepared from rat brain tissue by differential centrifugation.

-

Incubation: The membranes are incubated with varying concentrations of radiolabeled kyotorphin (e.g., 3H-Kyotorphin) in a binding buffer at a specific temperature and for a set duration to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate membrane-bound radioactivity from the free radioligand. Alternatively, centrifugation can be used.[9]

-

Washing: The filters are washed with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Non-specific Binding Determination: Non-specific binding is determined by performing the assay in the presence of a high concentration of unlabeled kyotorphin.

-

Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax values are then determined by Scatchard analysis of the saturation binding data.

Visualizations

Signaling Pathway of this compound Induced Met-enkephalin Release

Caption: this compound signaling cascade leading to Met-enkephalin release.

Experimental Workflow for Measuring Met-enkephalin Release

Caption: Workflow for quantifying this compound-induced Met-enkephalin release.

Experimental Workflow for Receptor Binding Assay

Caption: Workflow for determining this compound receptor binding characteristics.

Conclusion and Future Directions

This compound represents a fascinating and promising molecule in the field of pain research and drug development. Its unique mechanism of action, which harnesses the body's endogenous opioid system without direct opioid receptor agonism, offers the potential for developing a new class of analgesics. The data and protocols presented in this guide provide a solid foundation for researchers and scientists to further investigate the therapeutic potential of this compound and its analogs. Future research should focus on the definitive identification and characterization of the kyotorphin receptor, a more detailed understanding of the downstream signaling events, and preclinical and clinical studies to evaluate the efficacy and safety of this compound-based therapies for the management of pain.

References

- 1. Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Kyotorphin - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives [frontiersin.org]

- 4. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Neuroprotective Action of Amidatethis compound on Amyloid β Peptide-Induced Alzheimer’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mechanism of kyotorphin-induced release of Met-enkephalin from guinea pig striatum and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. Frontiers | Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics [frontiersin.org]

- 10. A Met-enkephalin releaser (kyotorphin)-induced release of plasma membrane-bound Ca2+ from rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. frontiersin.org [frontiersin.org]

Beyond Pain Relief: A Technical Guide to the Diverse Physiological Roles of D-Kyotorphin

For Researchers, Scientists, and Drug Development Professionals

Introduction

D-Kyotorphin (D-KTP), the dextrorotatory stereoisomer of the endogenous dipeptide L-Kyotorphin (L-Tyr-L-Arg), has long been recognized for its potent analgesic properties.[1] Discovered in 1979, this neuroactive dipeptide exerts its pain-relieving effects not by direct interaction with opioid receptors, but through the release of endogenous opioids, primarily Met-enkephalin.[1][2] While its role in nociception is well-documented, a growing body of evidence reveals a wider spectrum of physiological activities, positioning this compound and its analogues as promising therapeutic candidates for a range of conditions beyond pain management. This technical guide provides an in-depth exploration of the non-analgesic physiological effects of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action.

Core Physiological Effects Beyond Analgesia

This compound and its derivatives exhibit a variety of physiological effects, including neuroprotection, modulation of learning and memory, cardiovascular effects, and anti-inflammatory and anticonvulsant activities. These effects are often mediated through a specific G-protein coupled receptor, distinct from opioid receptors, which triggers a downstream signaling cascade involving phospholipase C (PLC) and subsequent calcium influx.[2][3]

Neuroprotection and Cognitive Enhancement

This compound and its amidated analogue, KTP-NH2, have demonstrated significant neuroprotective properties, particularly in models of Alzheimer's disease (AD).[4][5][6] Studies have shown that these compounds can mitigate memory deficits and protect against synaptic damage induced by amyloid-β (Aβ) peptides.

| Parameter | Compound | Model | Concentration/Dose | Effect | Reference |

| Object Recognition Index | KTP-NH2 | Aβ-induced AD rat model | 32.3 mg/kg, i.p. | Restored to control levels (0.68 ± 0.028) from Aβ-induced deficit (-0.05 ± 0.091) | [4] |

| Spine Density | KTP-NH2 | Aβ-treated cortical neurons | 50 nM | Prevented Aβ-induced decrease in spine density | [4][5] |

| Long-Term Potentiation (LTP) | KTP-NH2 | Aβ-treated hippocampal slices | 50 nM | Rescued Aβ-induced impairment of LTP | [4][5] |

-

Animal Model: Sporadic AD model induced in male Wistar rats by intracerebroventricular (i.c.v.) injection of amyloid β peptide (Aβ1–42; 2.25 mg/ml).

-

Treatment: Amidatethis compound (KTP-NH2) administered intraperitoneally (i.p.) at a dose of 32.3 mg/kg daily for 18-20 days, starting 3 days after Aβ injection.

-

Behavioral Testing:

-

Novel Object Recognition (NOR) Test: To assess long-term recognition memory. The test consists of a familiarization phase with two identical objects and a test phase where one object is replaced by a novel one. The time spent exploring each object is recorded.

-

Y-Maze Spontaneous Alternation Test: To evaluate spatial working memory. The test is based on the innate tendency of rodents to explore novel environments. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternations.

-

-

Electrophysiology:

-

Long-Term Potentiation (LTP) Recording: Field excitatory postsynaptic potentials (fEPSPs) are recorded from the CA1 region of hippocampal slices. LTP is induced by theta-burst stimulation. Slices are incubated with Aβ oligomers (200 nM) with or without KTP-NH2 (50 nM).

-

-

Microscopy:

-

Spine Density Analysis: Primary cortical neurons are treated with Aβ (25 µM) in the presence or absence of KTP-NH2 (50 nM) for 24 hours. Dendritic spine density is quantified using microscopy and image analysis software.

-

Cardiovascular Modulation

Kyotorphin (B1673678) exhibits modulatory effects on the cardiovascular system, particularly on cardiac muscle contractility. It has been shown to inhibit the β-adrenergic agonist-induced increase in cardiac muscle tension.[7][8]

| Parameter | Compound | Model | Concentration | Effect | Reference |

| Isoprenaline-induced Twitch Tension | Kyotorphin | Rat papillary muscle | Dose-dependent | Inhibition | [7][8] |

-

Preparation: Papillary muscles are isolated from the right ventricle of male Wistar rats.

-

Apparatus: The muscle is mounted in an organ bath containing Krebs-Henseleit solution, aerated with 95% O2 and 5% CO2 at 37°C. One end of the muscle is fixed, and the other is connected to an isometric force transducer.

-

Stimulation: The muscle is stimulated with electrical pulses to elicit isometric contractions (twitches).

-

Drug Application:

-

Isoprenaline (a β-adrenergic agonist) is added to the bath to increase twitch tension.

-

Kyotorphin is then added in a cumulative, dose-dependent manner to assess its inhibitory effect.

-

To investigate the mechanism, a selective kyotorphin antagonist (Leu-Arg) or an opioid receptor antagonist (naloxone) can be co-administered.

-

-

Data Analysis: Changes in the isometric twitch tension are recorded and analyzed.

Neurotransmitter Release

This compound has been shown to facilitate the release of the neurotransmitter acetylcholine (B1216132) (ACh) from preganglionic nerve terminals in the sympathetic nervous system.[9][10] This effect is naloxone-reversible, suggesting an indirect opioid-mediated mechanism.

| Parameter | Compound | Model | Concentration | Effect | Reference |

| Mean Quantal Content of fast-e.p.s.p. | This compound | Bullfrog sympathetic ganglia | 1-100 µM | Increased | [9][10] |

| Amplitude of fast-e.p.s.p. | This compound | Bullfrog sympathetic ganglia | 1-100 µM | Increased | [9][10] |

-

Preparation: The sympathetic ganglia are isolated from bullfrogs.

-

Recording: Ganglion cells are impaled with glass microelectrodes for intracellular recording of fast excitatory postsynaptic potentials (fast-e.p.s.p.s). The preganglionic nerve is stimulated to evoke these potentials. A low Ca2+/high Mg2+ medium is used to reduce transmitter release and allow for the analysis of individual quantal events.

-

Drug Application: this compound (1-100 µM) is added to the perfusion medium. The opioid antagonist naloxone (B1662785) (10 µM) can be used to test for opioid receptor involvement.

-

Data Analysis: The amplitude and mean quantal content of the fast-e.p.s.p.s are measured and analyzed before and after drug application.

Anti-inflammatory and Anticonvulsant Properties

Emerging research indicates that this compound derivatives possess anti-inflammatory and anticonvulsant activities.[2][11] KTP-NH2 has been shown to reduce leukocyte rolling in a model of inflammation.[2] Furthermore, kyotorphin has demonstrated the ability to inhibit seizures in animal models of epilepsy.[11]

| Effect | Compound | Model | Dose | Result | Reference |

| Anti-inflammatory | KTP-NH2 | LPS-induced inflammation in mice | 96 µM (topical) | Decreased number of rolling leukocytes | [2] |

| Anticonvulsant | Kyotorphin | Picrotoxin-induced seizures in rats | 2.5–10 nmol (i.c.v.) | Significant inhibition of convulsive behaviors | [11] |

Signaling Pathway of this compound

The physiological effects of this compound are primarily initiated by its binding to a specific G-protein coupled receptor (GPCR), which is distinct from classical opioid receptors.[2][3] This binding activates the Gαi subunit of the G-protein, leading to the stimulation of Phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This increase in cytosolic Ca2+ is a key event that mediates many of the downstream effects of this compound.[2]

Conclusion

The physiological effects of this compound extend far beyond its established role in analgesia. Its demonstrated neuroprotective, cognitive-enhancing, cardiovascular-modulating, anti-inflammatory, and anticonvulsant properties highlight its potential as a versatile therapeutic agent. The elucidation of its unique signaling pathway, independent of direct opioid receptor agonism, further underscores its appeal for drug development, potentially offering a safer alternative to traditional opioid-based therapies. Further research into the nuanced mechanisms and clinical applications of this compound and its derivatives is warranted to fully realize their therapeutic promise.

References

- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]

- 2. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Neuroprotective Action of Amidatethis compound on Amyloid β Peptide-Induced Alzheimer’s Disease Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Neuroprotective Action of Amidatethis compound on Amyloid β Peptide-Induced Alzheimer's Disease Pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Kyotorphin has a novel action on rat cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. frontiersin.org [frontiersin.org]

- 9. Effect of the endogenous analgesic dipeptide, kyotorphin, on transmitter release in sympathetic ganglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Effect of the endogenous analgesic dipeptide, kyotorphin, on transmitter release in sympathetic ganglia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics [frontiersin.org]

An In-depth Technical Guide on D-Kyotorphin Receptor Binding Affinity and Specificity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Kyotorphin (B1673678) (L-tyrosyl-L-arginine) is a neuroactive dipeptide with analgesic properties first isolated from the bovine brain.[1] Its D-amino acid-containing analog, D-Kyotorphin (L-tyrosyl-D-arginine), exhibits enhanced stability and potent analgesic effects.[2] While kyotorphin's analgesic action is known to be naloxone-reversible, it does not directly bind to opioid receptors.[3][4] Instead, it is understood to act through a specific G-protein coupled receptor (GPCR) to induce the release of endogenous opioids, such as Met-enkephalin.[1][3][5] This guide provides a comprehensive overview of the receptor binding characteristics of this compound, including its affinity, specificity, and the downstream signaling pathways it modulates.

Receptor Binding Affinity and Specificity

This compound, like its L-isomer, is believed to exert its effects through a specific kyotorphin receptor.[5] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, couples to Gαi/o subunits.[6][7]

Quantitative Binding Data

Binding affinity studies have been conducted to characterize the interaction of kyotorphin and its analogs with the kyotorphin receptor. These studies typically utilize radioligand binding assays to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax). Competition binding assays are also employed to determine the half-maximal inhibitory concentration (IC50) of unlabeled ligands.

| Ligand | Receptor/Tissue | Assay Type | Kd (nM) | Bmax (fmol/mg protein) | IC50 (nM) | Reference |

| 3H-Kyotorphin | Rat Brain Membranes | Saturation Binding | 0.34 (High Affinity) | 36 (High Affinity) | - | [6][7] |

| 9.07 (Low Affinity) | 1930 (Low Affinity) | [7] | ||||

| Kyotorphin | Rat Brain Membranes | Competition Binding | - | - | 20.8 | [6][7] |

| Leucine-Arginine | Rat Brain Membranes | Competition Binding | - | - | 11.2 | [6][7] |

| Phenylalanine-Arginine | Rat Brain Membranes | Competition Binding | - | - | 12.7 | [6][7] |

| Tyrosine-Leucine | Rat Brain Membranes | Competition Binding | - | - | 37.6 | [6][7] |

| Tyrosine-Lysine | Rat Brain Membranes | Competition Binding | - | - | 224 | [6][7] |

Note: Specific binding data for this compound is less commonly reported in direct radioligand assays, but its functional potency suggests a comparable or higher affinity than L-Kyotorphin due to its increased enzymatic stability.[2]

Receptor Specificity

The kyotorphin receptor demonstrates a degree of specificity for dipeptides containing tyrosine or arginine.[6][7] Leucine-Arginine has been identified as a potent antagonist of the kyotorphin receptor, effectively blocking kyotorphin-induced effects.[3][6] Importantly, kyotorphin and its analogs do not exhibit significant binding to classical opioid receptors.[4]

Signaling Pathways

Activation of the kyotorphin receptor by this compound initiates a downstream signaling cascade primarily through the Gαi subunit.[6][7] This leads to the activation of Phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[3][6][7] The increase in intracellular IP3 triggers the release of calcium (Ca2+) from intracellular stores, a key event in the subsequent release of Met-enkephalin.[4][8] The Gαi subunit also mediates the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[3][6][7]

Experimental Protocols

Radioligand Binding Assay (Filtration Method)

This protocol outlines a standard filtration-based radioligand binding assay to determine the affinity of a test compound for the kyotorphin receptor.[9][10][11]

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat brain) in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.[9]

-

Centrifuge the homogenate at low speed to remove debris.[9]

-

Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[9]

-

Wash the pellet by resuspension in fresh buffer and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., 3H-Kyotorphin), and varying concentrations of the unlabeled test compound (e.g., this compound).[9]

-

For total binding, omit the unlabeled compound.

-

For non-specific binding, include a high concentration of an unlabeled ligand (e.g., L-Kyotorphin or Leucine-Arginine).

-

Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

3. Filtration and Counting:

-

Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.[9]

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.[9]

-

Dry the filters and measure the radioactivity retained on the filters using a scintillation counter.[9]

4. Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the specific binding as a function of the log concentration of the unlabeled test compound to generate a competition curve.

-

Determine the IC50 value from the competition curve.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

[35S]GTPγS Binding Assay (Functional Assay)

This functional assay measures the activation of G-proteins coupled to the kyotorphin receptor.[13][14][15][16]

1. Membrane Preparation:

-

Prepare cell membranes as described in the radioligand binding assay protocol.

2. Assay Setup:

-

In a 96-well plate, add assay buffer, GDP (to ensure all G-proteins are in the inactive state), the membrane preparation, and varying concentrations of the agonist (e.g., this compound).[14]

-

For basal binding, add vehicle instead of the agonist.

-

For non-specific binding, include a high concentration of unlabeled GTPγS.[14]

3. Reaction and Incubation:

-

Initiate the reaction by adding [35S]GTPγS.[14]

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).[14]

4. Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters.[14]

-

Wash the filters with ice-cold buffer.

-

Dry the filters and measure the incorporated radioactivity using a scintillation counter.

5. Data Analysis:

-

Calculate the net agonist-stimulated binding by subtracting basal binding.

-

Plot the stimulated binding against the log concentration of the agonist to generate a dose-response curve.

-

Determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) from the curve.

Conclusion

This compound represents a potent and stable analog of the endogenous neuropeptide kyotorphin. Its specific interaction with a dedicated Gαi-coupled receptor, leading to the release of Met-enkephalin, underscores its potential as a novel analgesic agent. The methodologies and data presented in this guide provide a framework for the further investigation and development of this compound and related compounds for therapeutic applications. A thorough understanding of its receptor binding profile and downstream signaling is crucial for advancing its development from preclinical research to potential clinical use.

References

- 1. Kyotorphin - Wikipedia [en.wikipedia.org]

- 2. Sites of analgesic actions of kyotorphin and this compound in the central nervous system of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Pharmacological Potential of the Endogenous Dipeptide Kyotorphin and Selected Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scispace.com [scispace.com]

- 6. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Radioligand Binding Methods for Membrane Preparations and Intact Cells | Springer Nature Experiments [experiments.springernature.com]

- 13. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. benchchem.com [benchchem.com]

- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 16. revvity.com [revvity.com]

Subcellular Localization of D-Kyotorphin in Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the subcellular localization of D-Kyotorphin (D-KTP), a synthetic analog of the endogenous neuropeptide Kyotorphin (B1673678) (L-KTP). D-KTP, like its endogenous counterpart, exhibits potent analgesic effects primarily by stimulating the release of Met-enkephalin.[1] Understanding the precise location of this compound within neurons is crucial for elucidating its mechanism of action and for the development of novel therapeutics.

While the majority of detailed subcellular fractionation studies have been conducted on the endogenous L-Kyotorphin, the functional similarities and equipotent effects of this compound on Met-enkephalin release suggest a comparable subcellular distribution.[1] This guide synthesizes the available data for L-Kyotorphin as a strong proxy for this compound's localization and provides detailed experimental methodologies relevant to its study.

Data Presentation: Quantitative Subcellular Distribution of Kyotorphin

The following tables summarize the quantitative data on the subcellular distribution of L-Kyotorphin in rat brain tissue. These values provide a foundational understanding of where this compound is likely concentrated within neurons.

Table 1: Distribution of L-Kyotorphin in Crude Subcellular Fractions of Rat Brain

| Subcellular Fraction | L-Kyotorphin Concentration (ng/mg protein) | L-Kyotorphin Content (% of total) |

| Nuclear (P1) | 1.27 | 7.4 |

| Crude Mitochondrial (P2) | 5.87 | 92.2 |

| Microsome + Cytosol (S2) | 0.02 | 0.4 |

Data adapted from a comprehensive review on Kyotorphin research.[2]

Table 2: Distribution of L-Kyotorphin in Subfractions of the Crude Mitochondrial (P2) Fraction

| P2 Subfraction (Sucrose Density Gradient) | L-Kyotorphin Concentration (ng/mg protein) |

| Myelin (0.32–0.8 M) | 0 |

| Synaptosome (0.8–1.2 M) | 17.1 |

| Mitochondrial Pellet (1.2 M) | 0.78 |

Data adapted from a comprehensive review on Kyotorphin research.[2][3]

These data strongly indicate that Kyotorphin is predominantly localized within the synaptosomal fraction of neurons, which contains the nerve terminals.[2][4] This localization is consistent with its proposed role as a neurotransmitter or neuromodulator that is released at the synapse.[5]

Experimental Protocols

This section provides detailed methodologies for key experiments used to determine the subcellular localization of this compound.

Subcellular Fractionation of Brain Tissue and Synaptosome Preparation

This protocol describes the isolation of synaptosomes from brain tissue, the primary site of Kyotorphin localization.

Objective: To isolate enriched subcellular fractions, particularly synaptosomes, from brain tissue for the analysis of this compound content.

Materials:

-

Fresh or frozen brain tissue (e.g., rat cortex)

-

Homogenization Buffer: 0.32 M Sucrose (B13894), 4 mM HEPES, pH 7.4, with protease inhibitors

-

Sucrose solutions of varying molarity (e.g., 0.8 M and 1.2 M) for density gradient centrifugation

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge

-

Bradford assay reagents for protein quantification

Procedure:

-

Homogenization: Dissect and weigh the brain tissue on ice. Homogenize the tissue in ice-cold Homogenization Buffer using a Dounce homogenizer.

-

Differential Centrifugation (Initial Fractions):

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to pellet the nuclear fraction (P1).

-

Collect the supernatant (S1) and centrifuge it at 17,000 x g for 20 minutes at 4°C to obtain the crude mitochondrial fraction (P2), which contains synaptosomes, and the supernatant (S2), containing microsomes and cytosol.

-

-

Synaptosome Enrichment (Sucrose Density Gradient):

-

Resuspend the P2 pellet in Homogenization Buffer.

-

Layer the resuspended P2 fraction onto a discontinuous sucrose gradient (e.g., 1.2 M and 0.8 M sucrose layers).

-

Centrifuge at 53,000 x g for 2 hours at 4°C.

-

Synaptosomes will collect at the interface between the 0.8 M and 1.2 M sucrose layers.

-

Carefully collect the synaptosomal fraction.

-

-

Washing and Storage:

-

Dilute the collected synaptosomal fraction with Homogenization Buffer and centrifuge at 20,000 x g for 30 minutes at 4°C to pellet the synaptosomes.

-

Resuspend the pellet in a suitable buffer for downstream analysis (e.g., HPLC or binding assays).

-

Determine the protein concentration of each fraction using a Bradford assay.

-

Store fractions at -80°C until use.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

This protocol outlines the quantification of this compound in the isolated subcellular fractions.

Objective: To accurately measure the concentration of this compound in neuronal subcellular fractions.

Materials:

-

Subcellular fractions (e.g., synaptosomal preparation)

-

Perchloric acid (PCA) for protein precipitation

-

HPLC system with a C18 reverse-phase column and an electrochemical detector

-

Mobile phase (e.g., a mixture of phosphate (B84403) buffer, methanol, and acetonitrile)

-

This compound standard solutions of known concentrations

Procedure:

-

Sample Preparation:

-

Thaw the subcellular fractions on ice.

-

Add an equal volume of cold PCA (e.g., 0.2 M) to precipitate proteins.

-

Vortex and centrifuge at 10,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the peptides.

-

-

HPLC Analysis:

-

Filter the supernatant through a 0.22 µm filter.

-

Inject a known volume of the filtered supernatant onto the HPLC column.

-

Elute this compound using an isocratic or gradient mobile phase.

-

Detect this compound using an electrochemical detector set at an appropriate potential.

-

-

Quantification:

-

Generate a standard curve by injecting known concentrations of the this compound standard.

-

Determine the concentration of this compound in the samples by comparing their peak areas to the standard curve.

-

Normalize the this compound concentration to the protein concentration of the respective fraction (e.g., in pmol/mg of protein).

-

Radiolabeled this compound Uptake and Release Assay in Synaptosomes

This protocol describes a method to study the dynamics of this compound at the nerve terminal.

Objective: To measure the uptake and depolarization-induced release of radiolabeled this compound in isolated synaptosomes.

Materials:

-

Isolated synaptosomes

-

Radiolabeled this compound (e.g., [³H]this compound)

-

Krebs-Ringer buffer (standard and high K⁺)

-

Scintillation cocktail and liquid scintillation counter

Procedure:

-

Uptake Assay:

-

Pre-incubate synaptosomes in Krebs-Ringer buffer at 37°C for 5 minutes.

-

Initiate the uptake by adding a known concentration of radiolabeled this compound.

-

Incubate for various time points (e.g., 1-10 minutes).

-

Terminate the uptake by rapid filtration through glass fiber filters and washing with ice-cold buffer.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Release Assay:

-

Load synaptosomes with radiolabeled this compound by incubating them as in the uptake assay.

-

Wash the synaptosomes to remove excess unincorporated label.

-

Resuspend the loaded synaptosomes in standard Krebs-Ringer buffer.

-

Stimulate release by resuspending the synaptosomes in high K⁺ Krebs-Ringer buffer (depolarizing stimulus).

-

Collect samples at different time points and separate the synaptosomes from the supernatant by centrifugation.

-

Measure the radioactivity in the supernatant (released this compound) and the pellet (retained this compound).

-

Calculate the percentage of release relative to the total amount of this compound taken up.

-

Mandatory Visualizations

This compound Signaling Pathway

The proposed signaling pathway for Kyotorphin involves a G-protein coupled receptor (GPCR), leading to the release of Met-enkephalin.

Caption: this compound signaling cascade leading to Met-enkephalin release.

Experimental Workflow for Subcellular Localization of this compound

This diagram illustrates the key steps involved in determining the subcellular location of this compound.

Caption: Workflow for isolating neuronal fractions to study this compound.

References

- 1. Kyotorphin and this compound stimulate Met-enkephalin release from rat striatum in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Review of Kyotorphin Research: A Mysterious Opioid Analgesic Dipeptide and Its Molecular, Physiological, and Pharmacological Characteristics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. frontiersin.org [frontiersin.org]

- 4. Analgesic dipeptide, kyotorphin (Tyr-Arg), is highly concentrated in the synaptosomal fraction of the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Uptake and release of kyotorphin in rat brain synaptosomes - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comparative Analysis of the Enzymatic Stability of D-Kyotorphin and L-Kyotorphin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the enzymatic stability of D-Kyotorphin in comparison to its native counterpart, L-Kyotorphin. Understanding the metabolic fate of these neuropeptides is critical for the development of novel analgesics with enhanced therapeutic profiles. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the core biological pathways.

Introduction to Kyotorphin (B1673678) and Its Analogs

Kyotorphin (L-tyrosyl-L-arginine) is an endogenous dipeptide with analgesic properties, first isolated from the bovine brain.[1] Its mechanism of action involves the release of Met-enkephalin, an endogenous opioid peptide, rather than direct interaction with opioid receptors.[1][2] However, the therapeutic potential of L-Kyotorphin is limited by its rapid enzymatic degradation in the brain.[3][4][5][6][7] This has led to the development of synthetic analogs, such as this compound (L-tyrosyl-D-arginine), which substitutes the L-arginine with its D-amino acid counterpart to improve metabolic stability.[3][8]

Enzymatic Degradation of Kyotorphins

L-Kyotorphin is primarily metabolized by aminopeptidases, which cleave the peptide bond between the tyrosine and arginine residues.[4] In the soluble fraction of rat brain, two distinct kyotorphin-hydrolyzing peptidases, KHP I and KHP II, have been identified. KHP I is responsible for the majority (95%) of L-Kyotorphin degradation.[4] Additionally, a membrane-bound, bestatin-sensitive aminopeptidase (B13392206) has been shown to rapidly degrade L-Kyotorphin.[4][5]

In stark contrast, this compound is resistant to this enzymatic degradation.[3][8] The substitution of L-arginine with D-arginine sterically hinders the binding of the peptide to the active site of these aminopeptidases, thereby preventing its hydrolysis. This enhanced stability is a key factor contributing to the more potent and prolonged analgesic effects observed with this compound.[3][7][8]

Quantitative Comparison of Stability and Potency

The difference in enzymatic stability between L-Kyotorphin and this compound is reflected in both their degradation kinetics and their biological potency.

| Parameter | L-Kyotorphin | This compound | Source |

| Enzymatic Degradation | Rapidly degraded by aminopeptidases | Resistant to degradation by aminopeptidases | [3][8] |

| Degrading Enzymes | Kyotorphin-hydrolyzing peptidase I & II (KHP I & II), membrane-bound aminopeptidases | Not a substrate for purified KTPase | [3][4] |

Table 1: Comparative Enzymatic Stability

| Enzyme Source | Vmax (nmol/mg protein/min) | Km (μM) | Source |

| Rat Brain Homogenates | 29.4 | 16.6 | [3][5][9] |

| Purified Membrane-Bound Aminopeptidase (Monkey Brain) | 20.0 | 29.2 | [5] |

Table 2: Kinetic Parameters of L-Kyotorphin Degradation

The enhanced stability of this compound directly translates to a greater analgesic potency, as demonstrated by the significantly lower doses required to produce an analgesic effect (ED50) in preclinical models.

| Administration Site | L-Kyotorphin ED50 (μ g/rat ) | This compound ED50 (μ g/rat ) | Potency Increase (Fold) | Source |

| Periaqueductal Gray (PAG) | 59.0 | 6.2 | 9.5 | [8] |

| Nucleus Reticularis Paragigantocellularis (NRPG) | 105 | 8.8 | 11.9 | [8] |

| Lumbosacral Subarachnoid Space (LSS) | 52.6 | 10.6 | 5.0 | [8] |

Table 3: Comparative Analgesic Potency (ED50) in the Rat Tail-Pinch Test

Furthermore, the duration of the analgesic effect of this compound is substantially longer than that of L-Kyotorphin. When administered intracisternally, the analgesic effect of L-Kyotorphin lasts for approximately 30 minutes, whereas this compound's effect persists for at least 60 minutes.[3]

Experimental Protocols

The following sections outline the general methodologies employed in the assessment of Kyotorphin stability and activity.

In Vitro Peptide Stability Assay in Brain Homogenate